REACTION_SMILES
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[CH3:12][S:13]([O:14][CH2:17][c:18]1[c:19]([O:24][CH3:25])[cH:20][cH:21][cH:22][cH:23]1)(=[O:15])=[O:16].[nH:1]1[cH:2][c:3]([CH:10]=[O:11])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[n:1]1([CH2:17][c:18]2[c:19]([O:24][CH3:25])[cH:20][cH:21][cH:22][cH:23]2)[cH:2][c:3]([CH:10]=[O:11])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1COS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c[nH]c2ccccc12
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Name
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Type
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product
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Smiles
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COc1ccccc1Cn1cc(C=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |